Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-2-22-15(21)12-8-7-23-13(17)11(8)14(20)19(18-12)10-6-4-3-5-9(10)16/h3-7H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOITYUTYYMHCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Cyclocondensation
The thieno[3,4-d]pyridazine scaffold is synthesized through cyclocondensation reactions. A common method involves reacting 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds. For example:
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Starting Material : 3-(2-Fluorophenyl)-2-aminothiophene-4-carboxylate.
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Reagent : Ethyl glyoxylate or dimethyl acetylenedicarboxylate under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid).
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Mechanism : The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration and aromatization to form the pyridazine ring.
Table 1 : Optimization of Cyclocondensation Conditions
Introduction of the Amino Group
The 5-amino substituent is introduced via nucleophilic substitution or reductive amination:
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Method A : Treatment of 5-chloro intermediates with ammonia or ammonium acetate in ethanol at elevated temperatures (100–120°C).
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Method B : Reductive amination using sodium cyanoborohydride and ammonium chloride in methanol.
Key Finding : Method A provides higher regioselectivity (>90%) compared to Method B (75–80%) but requires longer reaction times (12–24 h).
Esterification and Fluorophenyl Incorporation
The ethyl carboxylate group is introduced early in the synthesis to stabilize intermediates. The 2-fluorophenyl moiety is typically added via Suzuki-Miyaura coupling or Friedel-Crafts acylation:
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Suzuki Coupling : Reaction of 3-bromo-thieno[3,4-d]pyridazine with 2-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
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Friedel-Crafts : Electrophilic substitution using 2-fluorobenzoyl chloride in the presence of AlCl₃.
Table 2 : Comparison of Fluorophenyl Incorporation Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Suzuki Coupling | 85 | 98 | 4 h |
| Friedel-Crafts | 72 | 92 | 6 h |
Critical Reaction Parameters
Solvent and Temperature Effects
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Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but may lead to side reactions (e.g., over-alkylation).
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Ethanolic Solutions : Preferred for amination steps due to improved solubility of ammonium salts.
Case Study : Replacing DMF with ethanol in the amination of 5-chloro intermediates increased yield from 65% to 78%.
Catalytic Systems
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Acid Catalysts : p-TsOH and H₂SO₄ accelerate cyclization but may protonate amine intermediates, requiring neutralization.
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Transition Metals : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki reactions.
Purification and Characterization
Chromatographic Techniques
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Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) achieves >95% purity.
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Recrystallization : Ethanol/water mixtures (7:3) yield crystalline products suitable for X-ray diffraction.
Table 3 : Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| IR (ν, cm⁻¹) | 3340 (NH), 1680 (C=O) | FT-IR |
| ¹H NMR (δ, ppm) | 8.21 (s, 1H, NH₂) | 500 MHz, DMSO |
| MS (m/z) | 333.34 [M+H]⁺ | ESI-MS |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Position and Size : The 2-fluorophenyl group in the target compound likely offers a balance between electronic effects (fluorine's electronegativity) and steric bulk, contrasting with the larger tert-butyl group in Compound 8, which prioritizes antagonism over allosteric modulation .
- Halogen Effects : Chlorine substituents (e.g., Compound 67) enhance lipophilicity and tau aggregation inhibition, while fluorine may improve metabolic stability and receptor affinity .
- Amino Group Modifications: Methylamino (Compound 66) and benzylamino (Compound in ) alter solubility and steric profiles, impacting pharmacokinetics .
Physicochemical Properties:
- Molecular Weight : The target compound (estimated ~329.35) is lighter than Compound 8 (~371.46) due to fluorine's lower atomic mass compared to tert-butyl .
- Lipophilicity : Fluorine's electronegativity may reduce logP compared to chloro analogs (e.g., Compound 67), influencing membrane permeability .
Pharmacological Implications
- A1AR Modulation : The target compound’s 2-fluorophenyl group may stabilize agonist-receptor-G protein complexes (allosteric effect) while exhibiting antagonism in functional assays, similar to Compound 8 but with improved selectivity .
- Therapeutic Potential: Unlike tau inhibitors (e.g., Compound 67), the target compound’s A1AR activity suggests applications in cardiovascular or inflammatory diseases .
Biological Activity
Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHFNOS
The compound features a thieno[3,4-d]pyridazine core with an amino group and a fluorophenyl substituent, which may influence its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-d]pyridazine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.
- Esterification : The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Biological Activity
Preliminary studies indicate that compounds containing the thieno[3,4-d]pyridazine structure exhibit various pharmacological effects. Key findings include:
- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Properties : Research indicates that this compound may inhibit tumor growth in specific cancer cell lines, suggesting its potential as an anticancer drug.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological activity of this compound may be attributed to its interactions with various molecular targets:
- Enzyme Binding : The compound may inhibit enzymes critical for cellular metabolism or proliferation.
- Receptor Modulation : It could act as a modulator for specific receptors involved in signaling pathways related to inflammation and cancer progression.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (Journal of Medicinal Chemistry) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range. |
| Study B (Cancer Research Journal) | Reported that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of 12 µM. |
| Study C (Pharmacology Reports) | Showed that this compound exhibited enzyme inhibition against cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. |
Q & A
Q. Q1. What are the key steps in synthesizing Ethyl 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate?
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of intermediates like thiosemicarbazones with ethyl acetoacetate under acidic conditions to form the thieno[3,4-d]pyridazine core .
Substituent Introduction : Sequential introduction of the 2-fluorophenyl group and amino moiety via nucleophilic substitution or condensation reactions.
Esterification : Final ethyl ester formation, often using ethanol or DCM as solvents with catalysts like acetic acid .
Key Optimization: Reaction conditions (e.g., reflux in toluene) and purification methods (e.g., column chromatography) are critical for yield (>70%) and purity .
Q. Q2. How is the compound’s structure confirmed post-synthesis?
Methodological validation includes:
- Spectroscopic Analysis :
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 334.07) .
- X-ray Crystallography (if applicable): Resolves 3D conformation, critical for understanding biological interactions .
Chemical Reactivity and Functional Group Transformations
Q. Q3. What reactions are feasible at the amino and ester groups?
- Amino Group :
- Nucleophilic acylations (e.g., benzoylation) to form amide derivatives, enhancing lipophilicity .
- Diazotization for coupling with aromatic amines in drug conjugate synthesis .
- Ester Hydrolysis : Base-mediated (e.g., LiOH) conversion to carboxylic acid, improving solubility for in vivo studies .
Example: Hydrolysis of ethyl ester to carboxylate under THF/H₂O with LiOH yields 5-amino-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylic acid .
Q. Q4. How does the fluorophenyl substituent influence reactivity?
The electron-withdrawing fluorine atom:
- Enhances electrophilic aromatic substitution resistance.
- Stabilizes intermediates in cyclization reactions, improving reaction yields .
- Modulates electronic properties of the core, affecting binding to biological targets (e.g., adenosine A1 receptor) .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are used to evaluate biological activity?
- Cytotoxicity Screening : IC50 determination against cancer lines (e.g., A549, HeLa) via MTT assays. Derivatives show IC50 values ranging 20–100 µM .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) to identify targets .
- Receptor Binding : Radioligand displacement assays (e.g., A1AR allosteric modulation) using [³H]CCPA .
Q. Q6. How does structural variation impact biological activity?
Comparative analysis of analogs (table below) reveals:
Advanced Mechanistic and Pharmacological Studies
Q. Q7. How to resolve contradictions in allosteric vs. antagonistic activity?
While the compound stabilizes A1AR-agonist-G protein complexes in dissociation assays, it acts as an antagonist in ERK1/2 phosphorylation assays . Methodological Insight:
Q. Q8. What strategies improve bioavailability for in vivo studies?
- Prodrug Design : Convert ethyl ester to carboxylate for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life .
- Structural Hybridization : Merge with bioisosteres (e.g., pyridine for benzene) to improve metabolic stability .
Computational and Structural Analysis
Q. Q9. How to model the compound’s interaction with A1AR?
- Docking Simulations : Use AutoDock Vina to predict binding poses in the allosteric pocket (PDB: 5UEN).
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) for SAR-driven optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
